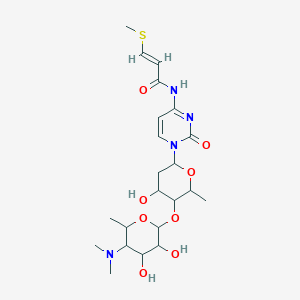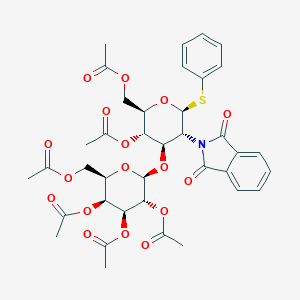
Phenyl tacgal-sglu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl tacgal-sglu, also known as PTSG, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It is a modified version of the natural sugar molecule, lactose, and has been synthesized for its unique properties.
科学的研究の応用
Phenyl tacgal-sglu has been used in various scientific research applications, including the study of protein-carbohydrate interactions. It has been found to bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This property of Phenyl tacgal-sglu has been utilized in the study of lectin-glycan interactions, which play important roles in many biological processes.
作用機序
The mechanism of action of Phenyl tacgal-sglu involves its binding to lectins. Lectins recognize and bind to specific carbohydrate structures on the surface of cells, and this interaction can trigger various cellular responses. Phenyl tacgal-sglu binds to lectins in a similar manner, and this binding can be used to study the specific interactions between lectins and carbohydrates.
生化学的および生理学的効果
Phenyl tacgal-sglu has been found to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. This makes it a useful tool for studying lectin-glycan interactions without the risk of interfering with other cellular processes.
実験室実験の利点と制限
The advantages of using Phenyl tacgal-sglu in lab experiments include its specificity for lectins and its non-toxic nature. It is also relatively easy to synthesize and can be obtained in large quantities. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the use of Phenyl tacgal-sglu in scientific research. One potential application is in the study of lectin-glycan interactions in cancer cells. Lectins are known to play important roles in cancer cell adhesion and metastasis, and Phenyl tacgal-sglu could be used to study these interactions in more detail. Another potential application is in the development of new drugs that target lectins. Phenyl tacgal-sglu could be used as a starting point for the development of new compounds that could be used to treat diseases that involve lectin-glycan interactions.
Conclusion:
In conclusion, Phenyl tacgal-sglu is a synthetic compound that has potential applications in scientific research. Its specificity for lectins and non-toxic nature make it a useful tool for studying lectin-glycan interactions. While there are limitations to its use, there are also several future directions for its application in scientific research.
合成法
Phenyl tacgal-sglu is synthesized through a multi-step process that involves the modification of lactose. The first step involves the protection of the hydroxyl groups of lactose to prevent unwanted reactions. The protected lactose is then reacted with phenyl isothiocyanate and triethylamine to form the Phenyl tacgal-sglu molecule. The final step involves the deprotection of the hydroxyl groups to obtain the final product.
特性
CAS番号 |
148705-04-8 |
|---|---|
製品名 |
Phenyl tacgal-sglu |
分子式 |
C38H41NO17S |
分子量 |
815.8 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3S,4R,5R,6S)-3-acetyloxy-2-(acetyloxymethyl)-5-(1,3-dioxoisoindol-2-yl)-6-phenylsulfanyloxan-4-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C38H41NO17S/c1-18(40)48-16-27-31(51-21(4)43)33(52-22(5)44)34(53-23(6)45)37(54-27)56-32-29(39-35(46)25-14-10-11-15-26(25)36(39)47)38(57-24-12-8-7-9-13-24)55-28(17-49-19(2)41)30(32)50-20(3)42/h7-15,27-34,37-38H,16-17H2,1-6H3/t27-,28-,29-,30-,31+,32-,33+,34-,37+,38+/m1/s1 |
InChIキー |
MKHUYWRGPWAYHK-HTHPTONZSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C |
同義語 |
phenyl O-(2,3,4,6-tetra-O-acetylgalactopyranosyl)-(1-3)-4,6-di-O-acetyl-2-deoxy-2-phthalimido-1-thioglucopyranoside phenyl TAcGal-SGlu |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



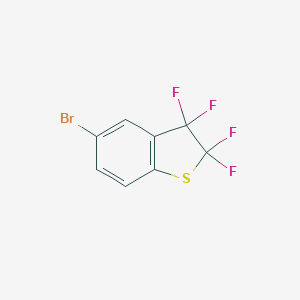
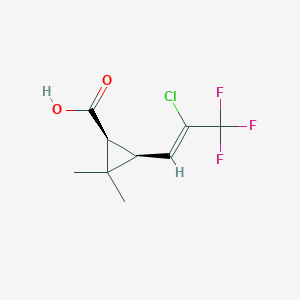
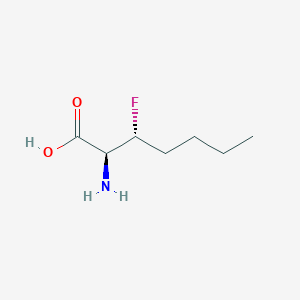
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
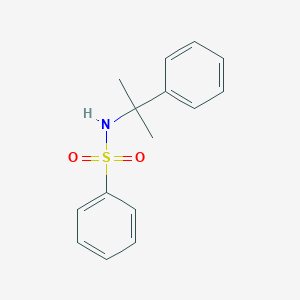
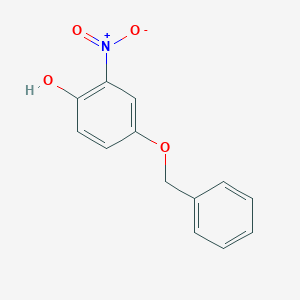
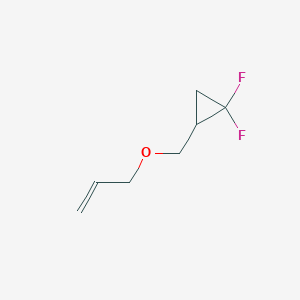
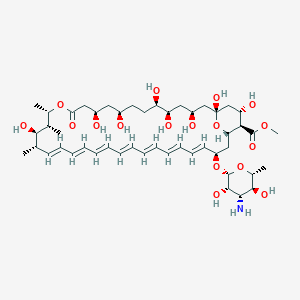
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
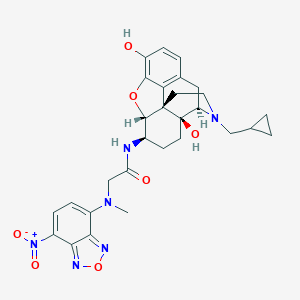
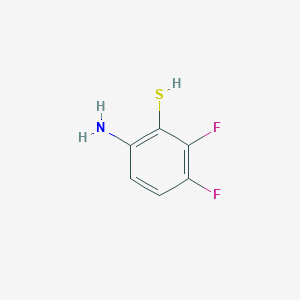
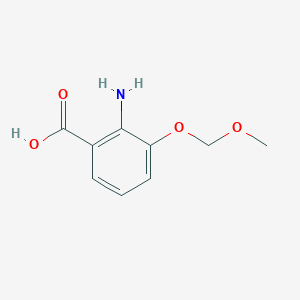
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)
